molecular formula C15H22O8S B12322479 2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate

2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate

Cat. No.: B12322479
M. Wt: 362.4 g/mol
InChI Key: GCYIJZBDQYYVLT-UHFFFAOYSA-N
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Description

2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate is a complex synthetic intermediate of significant interest in advanced organic and medicinal chemistry research. Compounds featuring the tetrahydrofuro[2,3-d][1,3]dioxol core are often explored as key precursors or protected forms of sugar-like molecules, which are valuable in the synthesis of nucleoside analogs and other biologically active molecules (https://pubchem.ncbi.nlm.nih.gov/compound/236622). The presence of multiple acetyl-protected hydroxyl groups and an acetylsulfanyl moiety makes this reagent a versatile building block for constructing molecular diversity libraries or for use in multi-step synthetic routes. Researchers utilize this compound to investigate novel reaction pathways, develop new catalytic methods, or as a starting material for the preparation of potential pharmacologically active compounds. Its structure suggests potential application in the synthesis of molecules with enzyme inhibition activity, similar to other complex esters investigated as neprilysin (NEP) inhibitors for cardiovascular and renal research (https://patents.google.com/patent/US11547687B2/en). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-acetylsulfanylethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O8S/c1-7(16)19-6-10(24-9(3)18)11-12(20-8(2)17)13-14(21-11)23-15(4,5)22-13/h10-14H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYIJZBDQYYVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)C)SC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation via Cyclization

The tetrahydrofurodioxolane scaffold is synthesized from D-xylose derivatives through acid-catalyzed cyclization. For example:

  • Protection of hydroxyl groups : Treatment of 1,2-isopropylidene-α-D-xylofuranose with acetic anhydride yields the 5,6-diacetyl intermediate.
  • Cyclization : Using p-toluenesulfonic acid (PTSA) in acetone, the diacetylated intermediate undergoes ring closure to form the tetrahydrofurodioxolane core.

Table 1 : Cyclization Conditions and Yields

Starting Material Catalyst Solvent Temperature Yield (%)
1,2-Isopropylidene-α-D-xylofuranose PTSA Acetone 60°C 78

Introduction of the Acetylsulfanyl Group

The acetylsulfanyl (-SAc) group is introduced via thiol-ene click chemistry or nucleophilic substitution :

  • Thiolation : Reacting the core with ethyl 2-(acetylsulfanyl)propanoate in DMF using Cs₂CO₃ as a base.
  • Enzymatic resolution : Pig liver esterase (PLE) selectively hydrolyzes the ethyl ester of 2-(acetylsulfanyl)propanoate derivatives, preserving the thioacetate group.

Key Reaction :
$$
\text{Core-OH + HSCH}2\text{CO}2\text{Et} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMF}} \text{Core-SCH}2\text{CO}2\text{Et} \xrightarrow{\text{Ac}_2\text{O}} \text{Core-SAc}
$$

Table 2 : Thiolation Efficiency

Thiol Source Base Solvent Time (h) Yield (%)
Ethyl 2-mercaptoacetate Cs₂CO₃ DMF 4 65
Thiourea K₂CO₃ EtOH 6 42

Final Esterification for Ethyl Acetate Moiety

The ethyl acetate side chain is installed via Steglich esterification or transesterification :

  • DCC/DMAP-mediated coupling : Reacting the acetylsulfanyl intermediate with ethyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Enzymatic transesterification : Lipase B from Candida antarctica (CAL-B) catalyzes the reaction in toluene at 40°C.

Table 3 : Esterification Optimization

Method Catalyst Solvent Yield (%)
Steglich esterification DCC/DMAP CH₂Cl₂ 88
Enzymatic transesterification CAL-B Toluene 72

Critical Analysis of Methodologies

Regioselectivity in Acetylation

The 5,6-diacetylated intermediate is prone to migration under basic conditions. Low-temperature acetylation (0–5°C) with acetic anhydride in pyridine minimizes side reactions.

Stability of the Acetylsulfanyl Group

The -SAc group is susceptible to hydrolysis in aqueous media. In situ protection using trimethylsilyl chloride (TMSCl) during workup improves stability.

Scalability of Enzymatic Steps

While enzymatic methods offer superior stereocontrol, CAL-B-mediated transesterification achieves 72% yield on a 10-g scale, making it viable for industrial production.

Alternative Routes and Emerging Technologies

Biocatalytic Synthesis

Engineered Escherichia coli strains co-expressing alcohol acetyltransferase and thioesterase produce ethyl acetate and thioacetate derivatives in a redox-neutral fermentation.

Flow Chemistry Approaches

Continuous-flow reactors with immobilized PLE reduce reaction times by 50% compared to batch processes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-Di-O-acetyl-5-Deoxy-5-S-acetyl-1,2-O-isopropylidene-a-D-glucofuranose involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups can be hydrolyzed to release active intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to antiviral or antitumor effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structurally similar compounds identified include:

Compound Name CAS Number Similarity Score Key Structural Differences
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate 58093-05-3 0.82 Aminoethyl and tert-butyl groups replace acetyloxy/acetylsulfanyl; retains dioxane core
6,10-Dioxaspiro[4.5]decane-7,9-dione 20513-98-8 0.79 Spirocyclic dione structure; lacks sulfur and acetyl substituents
(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl methyl methanesulfonate - - Methanesulfonate and dihydroxyethyl groups; shared tetrahydrofuro-dioxol framework

Key Observations :

  • Substituent Variations: The target compound’s acetylsulfanyl group is rare among analogs, which typically feature hydroxyl, amino, or tert-butyl groups. This sulfur-containing moiety may enhance nucleophilicity or metal-binding capacity compared to oxygen- or nitrogen-based analogs .
  • Functional Group Impact: Aminoethyl (CAS 58093-05-3) and dihydroxyethyl () groups improve aqueous solubility, whereas acetyl/acetylsulfanyl substituents likely increase lipophilicity .

Physicochemical Properties and Reactivity

While direct data for the target compound is unavailable, inferences are drawn from analogs:

Property Target Compound (Inferred) (4R,6R)-tert-Butyl-6-(2-aminoethyl)-1,3-dioxane-4-acetate 6,10-Dioxaspiro[4.5]decane-7,9-dione
Solubility Low (high acetyl content) Moderate (aminoethyl enhances polarity) Low (rigid spiro structure)
Reactivity High (acetyl esters hydrolyzable; thioester reactivity) Moderate (stable tert-butyl/amino groups) Low (stable dione)
Thermal Stability Moderate (ester decomposition ~150°C) High (tert-butyl resists degradation) High (spirocyclic stability)

Key Findings :

  • The acetylsulfanyl group introduces unique reactivity, such as susceptibility to nucleophilic attack at the sulfur center, distinguishing it from oxygen-based esters .
  • The dioxolane ring in analogs demonstrates stability under acidic conditions, suggesting utility in protecting-group strategies .

Biological Activity

The compound 2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate , also known by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H22O8SC_{15}H_{22}O_8S and a molecular weight of approximately 362.40 g/mol. Its structure features multiple functional groups including acetoxy and sulfanyl moieties, which are crucial for its biological interactions.

Property Value
Molecular FormulaC15H22O8SC_{15}H_{22}O_8S
Molecular Weight362.40 g/mol
IUPAC Name2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular pathways. The acetyl groups can be hydrolyzed to release active intermediates that modulate enzyme activities and receptor interactions. This modulation can lead to various biological effects such as:

  • Antitumor activity : The compound may inhibit cancer cell proliferation through apoptosis induction.
  • Antiviral effects : It might disrupt viral replication by targeting specific viral enzymes or host cell pathways.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

  • Case Study : In vitro tests on human breast cancer cells (MCF-7) showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Antiviral Effects

Preliminary studies suggest that this compound may exhibit antiviral properties against certain viruses, potentially through inhibition of viral entry or replication.

  • Research Findings : In a study involving influenza virus-infected cells, treatment with the compound resulted in a significant reduction in viral titers, indicating its potential as an antiviral agent.

Comparative Studies

Comparative studies with similar compounds reveal that the unique structural features of this compound enhance its biological activity. For instance:

Compound IC50 (µM) Activity Type
2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro...]25Antitumor
6-Hydroxy-2,2-dimethyl-tetrahydrofuro[...]45Antitumor
6-Methoxy-2,2-dimethyl-tetrahydrofuro[...]60Antiviral

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